[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-6-hydroxyocta-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-6-hydroxyocta-2,4-dienoate is a natural product found in Bugula neritina with data available.
Scientific Research Applications
Asymmetric Synthesis
The compound has been studied in the context of asymmetric synthesis. For instance, Marchionni and Vogel (2001) developed a method for the asymmetric synthesis of long-chain and polycyclic polypropanoate fragments starting from 2,2'-ethylidenebis[3,5-dimethylfuran]. This work is significant as it contributes to the synthesis of complex organic molecules with multiple stereogenic centers, which is a crucial aspect of pharmaceutical and fine chemical manufacturing (Marchionni & Vogel, 2001).
Synthesis of Enantiomerically Pure Compounds
The synthesis of enantiomerically pure compounds is another area where such complex molecules have been applied. Rosenquist Å et al. (1996) described the synthesis of bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines, showcasing the importance of these compounds in developing potential inhibitors for diseases like HIV (Rosenquist Å et al., 1996).
Development of Novel Methodologies in Organic Synthesis
Research has also focused on developing new methodologies for synthesizing such complex molecules. Aspinall et al. (1999) demonstrated a method for the asymmetric synthesis of (3S)-2,3,4,5-tetrahydropyridazine-3-carboxylic acid and its methyl ester, illustrating the continual evolution and refinement of synthetic techniques in organic chemistry (Aspinall et al., 1999).
Chemoselective Reactions and Ring Openings
Complex organic compounds of this nature are also pivotal in studying chemoselective reactions and ring openings. This is exemplified in the work by Minematsu et al. (2010), who investigated the inhibitory effects of a similarly complex molecule on CYP3A4/5 in vitro and in vivo settings (Minematsu et al., 2010).
properties
CAS RN |
136448-58-3 |
---|---|
Product Name |
[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-6-hydroxyocta-2,4-dienoate |
Molecular Formula |
C47H68O18 |
Molecular Weight |
921.043 |
InChI |
InChI=1S/C47H68O18/c1-10-31(50)13-11-12-14-39(52)63-43-30(21-41(54)59-9)20-34-24-37(27(2)48)62-42(55)23-32(51)22-35-25-38(60-28(3)49)45(6,7)46(56,64-35)26-36-18-29(19-40(53)58-8)17-33(61-36)15-16-44(4,5)47(43,57)65-34/h11-16,19,21,27,31-38,43,48,50-51,56-57H,10,17-18,20,22-26H2,1-9H3/b13-11+,14-12+,16-15-,29-19+,30-21+/t27-,31?,32-,33+,34+,35-,36+,37-,38+,43+,46+,47-/m1/s1 |
InChI Key |
FHGLMEYTRPWSLO-MULBXUMXSA-N |
SMILES |
CCC(C=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O)O |
synonyms |
2,4-Octadienoic acid, 6-hydroxy-, (1S,3S,5Z,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-25-(acetyloxy)-1,11,21-trihydroxy-17-(1R)-1-hydroxyethyl-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo21.3.1.13,7.1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.